(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine is a chiral amine compound with a pyridine ring. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a pyridine ring attached to a propan-1-amine moiety, with a methyl group at the second carbon position, making it a chiral molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde.
Reductive Amination: The key step involves reductive amination, where 3-pyridinecarboxaldehyde is reacted with a chiral amine source in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Crystallization: Employing crystallization techniques to isolate and purify the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.
Pathways Involved: It modulates neurotransmitter pathways by inhibiting or activating specific receptors, leading to altered neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine: The enantiomer of the compound with similar properties but different biological activity.
3-Pyridin-3-ylpropan-1-amine: A non-chiral analog with a similar structure but lacking the methyl group at the second carbon position.
Uniqueness
(2R)-2-Methyl-3-pyridin-3-ylpropan-1-amine is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in medicinal chemistry for the development of enantiomerically pure drugs.
Properties
IUPAC Name |
(2R)-2-methyl-3-pyridin-3-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(6-10)5-9-3-2-4-11-7-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUGXSNSOEEGF-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CC=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.